2-Fluorophenyl 4-butoxybenzylcarbamate
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Overview
Description
2-fluorophenyl 4-butoxybenzylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a butoxy group, and a benzylcarbamate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorophenyl 4-butoxybenzylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-fluorophenol with 4-butoxybenzyl chloride in the presence of a base to form the intermediate 2-fluorophenyl 4-butoxybenzyl ether. This intermediate is then reacted with phosgene or a similar carbonylating agent to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-fluorophenyl 4-butoxybenzylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or butoxybenzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-fluorophenyl 4-butoxybenzylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluorophenyl 4-butoxybenzylcarbamate involves its interaction with specific molecular targets. For instance, it inhibits the enzyme FAAH by binding to its active site, thereby preventing the breakdown of fatty acid amides. This inhibition can lead to increased levels of these amides, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorophenyl 4-butoxybenzylamine
- 2-fluorophenyl 4-butoxybenzyl alcohol
- 2-fluorophenyl 4-butoxybenzyl chloride
Uniqueness
2-fluorophenyl 4-butoxybenzylcarbamate is unique due to its carbamate group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H20FNO3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2-fluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C18H20FNO3/c1-2-3-12-22-15-10-8-14(9-11-15)13-20-18(21)23-17-7-5-4-6-16(17)19/h4-11H,2-3,12-13H2,1H3,(H,20,21) |
InChI Key |
XSSVFUMMMRTXER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2F |
Origin of Product |
United States |
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